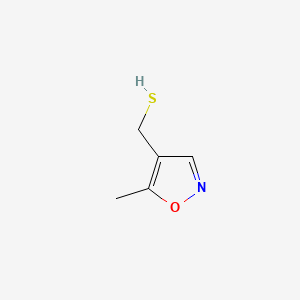

(5-Methylisoxazol-4-yl)methanethiol

Description

Properties

Molecular Formula |

C5H7NOS |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)methanethiol |

InChI |

InChI=1S/C5H7NOS/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3 |

InChI Key |

PCSPFEABWMOXHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)CS |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Routes

Synthesis of 5-Methylisoxazole Core

The synthesis of the 5-methylisoxazole ring is a crucial step. One well-documented method involves the preparation of 3-amino-5-methylisoxazole as an intermediate, which can then be further transformed to the target compound.

Three-Step Synthesis of 3-Amino-5-Methylisoxazole

A robust and efficient three-step synthetic route to 3-amino-5-methylisoxazole is reported, which can be adapted for further functionalization toward (5-Methylisoxazol-4-yl)methanethiol:

| Step | Reaction Description | Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| 1 | Formation of acetyl acetonitrile from ethyl acetate and acetonitrile | Metal alkali base (NaH, n-BuLi, or LDA), reflux in tetrahydrofuran (THF) | 91% yield, 96% purity (GC) |

| 2 | Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone | Reflux in methanol or ethanol | 88% yield, 99% purity (HPLC) |

| 3 | Ring closure with hydroxylamine under alkaline conditions to form 3-amino-5-methylisoxazole | Hydroxylamine hydrochloride, potassium carbonate, solvent (THF, diethoxymethane, or 2-methyltetrahydrofuran), reflux at 65-90 °C | Reaction complete within 1-3 days depending on solvent |

This method avoids toxic solvents like chloroform and carbon tetrachloride, uses common and inexpensive raw materials, and prevents formation of isomeric impurities as confirmed by HPLC-MS analysis.

Functionalization to this compound

While direct literature specifically detailing the preparation of this compound is limited, analogous synthetic strategies for introducing thiol groups on isoxazole rings involve:

- Nucleophilic substitution or addition reactions on halogenated or activated isoxazole intermediates.

- Use of thiolating agents such as thiourea or sodium hydrosulfide to introduce the methanethiol (-CH2SH) moiety at the 4-position.

A plausible synthetic sequence based on general organic chemistry principles and related heterocyclic thiol syntheses would be:

| Step | Reaction Description | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Halogenation at the 4-position of 5-methylisoxazole | Use of N-bromosuccinimide (NBS) or similar halogenating agents | Formation of 4-halogenated 5-methylisoxazole intermediate |

| 2 | Nucleophilic substitution with thiolating agent | Reaction with sodium hydrosulfide (NaSH) or thiourea under basic conditions | Replacement of halogen by -SH group |

| 3 | Reduction or further functionalization if necessary | Use of reducing agents or protective group strategies | Formation of this compound |

This approach is consistent with common synthetic routes for heterocyclic thiols and allows for selective functionalization.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Three-step synthesis via hydrazone intermediate (for 3-amino-5-methylisoxazole) | Efficient, uses common reagents, avoids toxic solvents | High yield, high purity, environmentally safer | Requires multiple steps, specialized reagents (e.g., p-toluenesulfonyl hydrazide) |

| Halogenation followed by nucleophilic substitution for thiol introduction | Direct functionalization, adaptable to various derivatives | Straightforward, well-established chemistry | Possible side reactions, need for careful control of conditions |

| Traditional methods using chloroform or carbon tetrachloride extraction | Established in older literature | Sometimes higher yields in specific steps | Toxic solvents, environmental and safety concerns |

Summary of Research Findings

- The three-step synthetic pathway to 3-amino-5-methylisoxazole is well-documented and provides a foundation for further functionalization to this compound.

- Avoidance of toxic solvents such as chloroform and carbon tetrachloride is possible by using alternative solvents like diethoxymethane or 2-methyltetrahydrofuran, improving safety and environmental impact.

- Ring closure reactions under alkaline conditions with hydroxylamine are critical steps for isoxazole ring formation and can be optimized by controlling temperature and solvent choice.

- Introduction of the methanethiol group likely involves halogenation at the 4-position followed by nucleophilic substitution with thiolating agents, a standard approach in heterocyclic chemistry.

- The purity and yield of intermediates and final products are typically confirmed by chromatographic and spectroscopic methods, including HPLC and GC.

Chemical Reactions Analysis

(5-Methylisoxazol-4-yl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) and Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

(5-Methylisoxazol-4-yl)methanethiol is a sulfur-containing organic compound that has a 5-methylisoxazole ring and a thiol functional group (-SH). Its unique structure gives it potential for diverse chemical reactivity and biological activity, making it significant in chemistry.

Biological Activities

Studies show that this compound has notable biological activities. It has been investigated for its potential antimicrobial properties, especially against various bacterial and fungal strains. The isoxazole part of the compound is often linked to enhanced biological activity, making it a candidate for more pharmacological studies. Additionally, the thiol group may help it interact with biological systems, potentially influencing redox states and enzyme activities.

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with various biological targets. Notably, research has explored its antimicrobial properties and interactions with enzymes. These studies are essential for clarifying the compound's role in biological systems and its potential therapeutic uses.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methylisoxazole | Heterocyclic compound | Lacks thiol group; primarily used in pharmaceuticals |

| Methanethiol | Simple thiol | Basic structure; less complex than isoxazole derivatives |

| 4-Thiazolidinone | Thiazole derivative | Contains sulfur but lacks isoxazole functionality |

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect the expression of p21 WAF-1, Bax, and Bcl-2 in leukemia cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Isoxazole derivatives with methylthio substituents are well-documented in medicinal and coordination chemistry. Key comparisons include:

Table 1: Structural Comparison of Isoxazole-Based Thiol Derivatives

Key Observations :

- Positional Isomerism: The methyl group at position 5 (target compound) versus position 3 (Compound 25) alters electronic distribution.

- Lipophilicity: Compound 35, with 3,5-dimethyl substitution, exhibits higher lipophilicity compared to the mono-methyl target compound. This could influence solubility and membrane permeability in biological systems .

Key Observations :

- Thiol Introduction : highlights hydrazine hydrate as a reagent for introducing thiol groups via nucleophilic attack. Similar methods may apply to the target compound but require optimization to avoid side reactions with the isoxazole ring .

- Stability : Thiols are prone to oxidation; thus, handling under inert atmospheres (e.g., N₂) is critical, as implied by safety protocols in .

Table 3: Functional Comparisons

Key Observations :

- Enzymatic Effects: Methanethiol inhibits methane oxidation in methanotrophs, necessitating detoxification via methanethiol oxidase . The target compound’s thiol group may similarly interact with enzymes, warranting caution in biological applications.

- Pharmaceutical Potential: Compound 25’s benzamide-thioether structure suggests that the target compound’s thiol could be functionalized for drug design, though positional isomerism may modulate efficacy .

Spectroscopic and Physical Properties

While direct spectral data are absent, inferences from and suggest:

Table 4: Hypothetical Spectral Data

Key Observations :

Q & A

Q. What are the recommended synthetic routes for (5-Methylisoxazol-4-yl)methanethiol, and how do reaction conditions influence yield?

Methodology :

- Cyclization of Precursors : Start with 5-methylisoxazole-4-carboxylic acid derivatives (e.g., methyl esters) and introduce the thiol group via nucleophilic substitution. Use sodium hydride or similar bases to deprotonate thiol precursors (e.g., thiourea) in aprotic solvents like DMF .

- Controlled Oxidation : Monitor oxidation states to avoid over-oxidation to sulfones. Reactions should occur under inert atmospheres (N₂/Ar) to prevent disulfide formation .

- Critical Parameters : Temperature (40–60°C optimal for cyclization), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 substrate:thiol agent) to maximize yield (>70%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodology :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention times should align with standards (e.g., PubChem data) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include isoxazole protons (δ 6.2–6.5 ppm) and methylthio groups (δ 2.1–2.3 ppm) .

- FT-IR : Confirm S-H stretch absence (indicating successful protection) and isoxazole C=N/C-O stretches (1600–1650 cm⁻¹) .

- Mass Spec : ESI-MS in positive ion mode for molecular ion [M+H]⁺ at m/z 142.1 .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodology :

- Thermal Stability : Store at –20°C in amber vials; degradation accelerates above 25°C, forming disulfide dimers .

- pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic conditions (pH < 4) promote hydrolysis of the isoxazole ring .

- Light Sensitivity : UV exposure leads to photodecomposition (t₁/₂ = 48 hrs under lab lighting). Use argon-purged solutions for long-term stability .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what mechanisms underpin its bioactivity?

Methodology :

- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or urease using Ellman’s reagent. IC₅₀ values range from 0.63–2.39 µM, depending on substituents .

- Cytotoxicity Screening : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining). Dose-dependent inhibition (IC₅₀ ~1.13 µM) observed in in vitro models .

- Metabolic Fate : Trace sulfur incorporation using ³⁵S-labeled analogs. Microbial degradation pathways (e.g., Methylacidiphilum spp.) produce H₂S, requiring concurrent oxidation to mitigate toxicity .

Q. What advanced analytical techniques resolve conflicting data on the compound’s reactivity and biological effects?

Methodology :

- Gas Chromatography (GC) : Quantify methanethiol derivatives (e.g., dimethyl disulfide) in headspace analysis. Use Carbopack columns and flame photometric detection (LOD = 0.1 ppm) .

- PTR-MS (Proton Transfer Reaction-MS) : Detect volatile sulfur metabolites (e.g., H₂S) at ppt levels in real-time, critical for kinetic studies .

- X-ray Crystallography : Resolve structural ambiguities (e.g., thiol vs. thione tautomers) using single-crystal datasets (CCDC deposition recommended) .

Q. How can researchers design experiments to address contradictions in reported enzyme inhibition data?

Methodology :

- Kinetic Profiling : Measure Kₘ and Vₘₐₓ under standardized conditions (pH 7.4, 37°C). For AChE, use acetylcholine iodide substrate and compare inhibition curves .

- Competitive vs. Non-Competitive : Add substrate analogs (e.g., donepezil for AChE) to differentiate binding modes. Ki values <1 µM suggest tight binding .

- Cross-Species Validation : Test orthologs (e.g., human vs. bacterial urease) to isolate target specificity .

Key Research Gaps

- Mechanistic Studies : Elucidate the role of pMMO in methanethiol degradation .

- Toxicity Pathways : Define thresholds for H₂S inhibition in eukaryotic systems .

- Synthetic Scalability : Optimize green chemistry protocols (e.g., microwave-assisted synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.